REACTION_CXSMILES
|
Br[C:2]1[C:7]([CH3:8])=[CH:6][C:5]([Br:9])=[CH:4][N:3]=1.[C:10]([O:14][C:15]([N:17]1[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]1)=[O:16])([CH3:13])([CH3:12])[CH3:11].CCN(C(C)C)C(C)C>CC(N(C)C)=O>[C:10]([O:14][C:15]([N:17]1[CH2:22][CH2:21][N:20]([C:2]2[C:7]([CH3:8])=[CH:6][C:5]([Br:9])=[CH:4][N:3]=2)[CH2:19][CH2:18]1)=[O:16])([CH3:13])([CH3:11])[CH3:12]
|
Name
|
|
Quantity
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12.6 g
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Type
|
reactant
|
Smiles
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BrC1=NC=C(C=C1C)Br
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Name
|
|
Quantity
|
11.7 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)OC(=O)N1CCNCC1
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Name
|
|
Quantity
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13.3 g
|
Type
|
reactant
|
Smiles
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CCN(C(C)C)C(C)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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CC(=O)N(C)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
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Partition the dark brown reaction mixture between water and EtOAc
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Type
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WASH
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Details
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Wash the EtOAc layer with water (1×) and brine (1×)
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Type
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DRY_WITH_MATERIAL
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Details
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dry (Na2SO4)
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Type
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CONCENTRATION
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Details
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concentrate under reduced pressure
|
Type
|
CUSTOM
|
Details
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to give the crude product
|
Type
|
CUSTOM
|
Details
|
Purify by flash chromatography
|
Type
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WASH
|
Details
|
eluting with 9:1 hexanes
|
Type
|
TEMPERATURE
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Details
|
EtOAc, increasing to 3:1 hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=NC=C(C=C1C)Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |